4-(1H-indole-2-carbonyl)piperazin-2-one
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Overview
Description
4-(1H-indole-2-carbonyl)piperazin-2-one is a compound that combines the structural features of indole and piperazine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two structures results in a compound with significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)piperazin-2-one typically involves the condensation of piperazine-2,6-dione derivatives with indole carboxylic acid under microwave irradiation. This method provides high yields and is efficient in terms of reaction time . The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure consistent and high-yield production. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indole-2-carbonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
4-(1H-indole-2-carbonyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 4-(1H-indole-2-carbonyl)piperazin-2-one involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, which can modulate biological activities. For example, it can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The piperazine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Similar structure but with a dione group.
Indole-2-carboxylic acid: Lacks the piperazine moiety.
Piperazine-2,6-dione: Lacks the indole moiety.
Uniqueness
4-(1H-indole-2-carbonyl)piperazin-2-one is unique due to its combined indole and piperazine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
1110506-54-1 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(1H-indole-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C13H13N3O2/c17-12-8-16(6-5-14-12)13(18)11-7-9-3-1-2-4-10(9)15-11/h1-4,7,15H,5-6,8H2,(H,14,17) |
InChI Key |
GKYIRIUVVPORTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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